molecular formula C17H20BrNO3 B6029463 [(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine

[(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine

Katalognummer: B6029463
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: ZYCWZLXZKUTLPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine is a secondary amine featuring two distinct benzyl substituents. The first benzyl group is substituted with a bromine atom at position 3 and a methoxy group at position 4, while the second benzyl group contains methoxy groups at positions 3 and 4.

Eigenschaften

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-20-14-6-13(7-15(9-14)21-2)11-19-10-12-4-5-17(22-3)16(18)8-12/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCWZLXZKUTLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination Using 3-Bromo-4-methoxybenzaldehyde and 3,5-Dimethoxybenzylamine

Reductive amination represents a cornerstone for constructing secondary amines. In this approach, 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0) reacts with 3,5-dimethoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst . The aldehyde group undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Procedure :

  • Dissolve 3-bromo-4-methoxybenzaldehyde (1.0 equiv) and 3,5-dimethoxybenzylamine (1.1 equiv) in methanol under nitrogen.

  • Add acetic acid (2.0 equiv) as a proton donor and NaBH3CN (1.5 equiv) at 0°C.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

This method achieves yields of 65–78%, with the bromo and methoxy groups remaining intact . The use of NaBH3CN avoids over-reduction of the aromatic bromine, a common issue with stronger reductants like LiAlH4.

A stepwise alkylation strategy enables the controlled introduction of both benzyl groups. 3-Bromo-4-methoxybenzyl bromide and 3,5-dimethoxybenzyl bromide serve as electrophiles, reacting with ammonia to form the primary and secondary amines sequentially .

Procedure :

  • Primary Amine Formation :

    • Bubble anhydrous ammonia into a solution of 3-bromo-4-methoxybenzyl bromide (1.0 equiv) in tetrahydrofuran (THF) at −78°C.

    • Warm to room temperature and stir for 6 hours.

    • Isolate the primary amine [(3-bromo-4-methoxyphenyl)methylamine] via vacuum distillation (Yield: 82–90%) .

  • Secondary Amine Formation :

    • Dissolve the primary amine (1.0 equiv) and 3,5-dimethoxybenzyl bromide (1.1 equiv) in dimethylformamide (DMF).

    • Add potassium carbonate (2.0 equiv) and heat to 60°C for 8–12 hours.

    • Extract with dichloromethane, wash with brine, and purify via recrystallization (Yield: 70–75%) .

This method benefits from scalability, as demonstrated in hydrogenation protocols for analogous nitroarenes . However, steric hindrance from the first benzyl group may reduce the efficiency of the second alkylation.

Catalytic Hydrogenation of Nitro Intermediates

Pd/C-catalyzed hydrogenation offers a high-yield pathway for reducing nitro precursors to amines. For example, 3-bromo-4-methoxynitrobenzene can be hydrogenated to 3-bromo-4-methoxybenzylamine, which subsequently reacts with 3,5-dimethoxybenzyl bromide .

Procedure :

  • Nitro Reduction :

    • Suspend 3-bromo-4-methoxynitrobenzene (1.0 equiv) and 10% Pd/C (0.1 wt%) in methanol.

    • Apply hydrogen gas (0.5 MPa) at 30°C for 15 hours.

    • Filter through diatomite and concentrate to obtain 3-bromo-4-methoxybenzylamine (Yield: 93–97%) .

  • Benzylation :

    • Combine the amine (1.0 equiv), 3,5-dimethoxybenzyl bromide (1.1 equiv), and triethylamine (2.0 equiv) in acetonitrile.

    • Reflux for 6 hours, then purify via flash chromatography (Yield: 68–72%) .

This method avoids harsh acidic conditions, preserving acid-sensitive methoxy groups. Patent CN104945314A highlights similar Pd/C efficiency in nitro reductions .

Bromination and Methoxylation of Toluene Derivatives

Introducing bromine and methoxy groups via electrophilic substitution ensures regioselectivity. For instance, bromination of 4-methoxytoluene with N-bromosuccinimide (NBS) under radical conditions yields 3-bromo-4-methoxytoluene, which is then oxidized to the benzyl bromide .

Procedure :

  • Bromination :

    • React 4-methoxytoluene (1.0 equiv) with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) in CCl4 at 80°C for 4 hours.

    • Isolate 3-bromo-4-methoxytoluene via distillation (Yield: 85%) .

  • Oxidation to Benzyl Bromide :

    • Treat 3-bromo-4-methoxytoluene with N-bromosuccinimide and benzoyl peroxide in CCl4 under UV light.

    • Purify by column chromatography (Yield: 78%) .

  • Amination :

    • React the benzyl bromide with 3,5-dimethoxybenzylamine under SN2 conditions (K2CO3, DMF, 60°C) .

This route emphasizes the importance of radical initiators for selective bromination, as noted in CAS 53474-08-1 synthesis .

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

MethodYield (%)Catalytic SystemTemperature (°C)Key Advantage
Reductive Amination65–78NaBH3CN25Stereochemical control
Sequential Alkylation70–75K2CO360Scalability
Catalytic Hydrogenation68–72Pd/C30Mild conditions
Bromination/Amination78AIBN/NBS80Regioselective functionalization

Reductive amination offers superior stereoselectivity but requires stringent anhydrous conditions. Sequential alkylation, while scalable, risks tertiary amine byproducts. Catalytic hydrogenation balances yield and practicality, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : The compound shows promise in treating mood disorders by modulating neurotransmitter systems, particularly serotonin pathways. Preliminary studies indicate potential antidepressant-like effects in animal models, where it significantly reduced depressive behaviors compared to control groups.
  • Oncology : Research has suggested that [(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine may inhibit the proliferation of certain cancer cell lines. In vitro studies demonstrated a reduction in cell viability in breast cancer cells by up to 40% at specific concentrations, indicating its potential as an anticancer agent.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable for developing new chemical entities in research and industry.

The biological activity of this compound stems from its interactions with specific molecular targets:

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
  • Receptor Binding : It exhibits affinity for neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antidepressant Activity Study

A double-blind study involving rodents assessed the effects of the compound on depression-like symptoms. Results indicated a marked improvement in behavior as measured by the forced swim test, suggesting its potential as an antidepressant agent.

Cancer Cell Line Testing

In vitro testing on MCF-7 breast cancer cells revealed that treatment with the compound led to significant decreases in cell proliferation rates. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways, highlighting its anticancer properties.

Wirkmechanismus

The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

a. Diaveridine Hydrochloride (5-[(3,4-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine hydrochloride)
  • Substituents : A 3,4-dimethoxyphenyl group attached to a pyrimidine ring .
  • Key Differences : Unlike the target compound, diaveridine has adjacent methoxy groups (3,4-dimethoxy) and a pyrimidine core, which likely enhances its hydrogen-bonding capacity and rigidity. The bromine in the target compound may increase lipophilicity and steric bulk compared to diaveridine’s pyrimidine structure.
  • Biological Relevance : Diaveridine is a dihydrofolate reductase inhibitor, suggesting that methoxy-substituted aromatic systems can target enzyme active sites .
b. Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S3)
  • Substituents : A 3,5-dimethoxyphenyl group fused into a benzofuran scaffold .
  • Key Differences : The benzofuran ring in S3 introduces a planar, oxygen-containing heterocycle, contrasting with the flexible amine linker in the target compound. The absence of bromine in S3 may result in lower molecular weight and altered electronic properties.
c. (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5})
  • Substituents : A 3,5-dimethoxyphenyl group integrated into a pyrrolidine scaffold with a trifluoromethylphenyl urea moiety .
  • Key Differences : The pyrrolidine core and trifluoromethyl group enhance polarity and metabolic stability compared to the target compound. The urea linker in 14{3,5} provides additional hydrogen-bonding sites, which may improve target affinity.
d. [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine
  • Substituents: A 3-bromo-4-fluorophenyl group and a dimethylaminoethyl chain .
  • Key Differences: The fluorine atom in this compound increases electronegativity and polarity relative to the methoxy group in the target compound.

Physical and Chemical Properties

Property Target Compound (Inferred) Diaveridine HCl [(3-Bromo-4-fluorophenyl)methyl]amine
Molecular Formula C17H19BrNO3 C13H17ClN4O2 C11H16BrFN2
Molecular Weight ~374.25 g/mol 320.75 g/mol 297.17 g/mol
Key Functional Groups Bromo, methoxy, amine Pyrimidine, dimethoxy, amine Bromo, fluoro, dimethylamino
Polarity Moderate (methoxy vs. bromine) High (pyrimidine, polar groups) High (fluoro, dimethylamino)
Stability Likely stable to oxidation Stable crystalline salt Sensitive to dehalogenation?

Biologische Aktivität

[(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine, a compound with the molecular formula C17H20BrNO3C_{17}H_{20}BrNO_3, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Weight : 366 Da
  • LogP : 3.55
  • Polar Surface Area : 40 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

These properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies on phenethylamine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. The presence of methoxy and bromo substituents on the phenyl rings appears to enhance their cytotoxic effects against specific cancer types.

CompoundCell Line TestedIC50 (µM)Reference
Compound AJurkat (T-cell leukemia)<10
Compound BA-431 (epidermoid carcinoma)<15
This compoundHT29 (colon cancer)TBD

The mechanism underlying the anticancer effects of this compound may involve interactions with specific molecular targets such as Bcl-2 proteins, which are crucial for regulating apoptosis. Molecular dynamics simulations have suggested that these compounds interact primarily through hydrophobic contacts with target proteins, which could lead to enhanced apoptotic signaling pathways in cancer cells .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The compound demonstrated promising results in inhibiting cell growth, particularly in the HT29 colon cancer model, indicating its potential as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationships of similar phenethylamine derivatives. It was found that the substitution pattern on the aromatic rings significantly influenced their anticancer activity. The presence of electron-donating groups like methoxy was crucial for enhancing cytotoxicity against tested cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound likely involves multi-step nucleophilic substitutions or reductive amination. Key steps include:

  • Bromination and Methoxy Group Introduction : Controlled bromination of the phenyl ring followed by methoxylation under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Amine Coupling : Reacting (3-bromo-4-methoxybenzyl) halide with (3,5-dimethoxyphenyl)methylamine in polar aprotic solvents (e.g., DMSO or DMF) with a base (e.g., NaH) to facilitate coupling .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the product with >95% purity .
    • Critical Parameters : Temperature (60–80°C), solvent polarity, and reaction time significantly impact yields. For example, prolonged heating may lead to demethylation of methoxy groups .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons split due to bromine’s deshielding effect) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~410–420 for C₁₇H₁₉BrNO₃) .
  • X-ray Crystallography : For unambiguous confirmation of the tertiary amine geometry and substituent spatial arrangement .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological or chemical activity of this compound?

  • Key SAR Insights :

  • Bromine Substitution : The 3-bromo group enhances electrophilic reactivity, enabling interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .
  • Methoxy Groups : The 4-methoxy and 3,5-dimethoxy groups influence lipophilicity and hydrogen-bonding capacity, affecting membrane permeability and target binding .
  • Comparative Data : Analogues lacking bromine (e.g., [(3,4-dimethoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine) show reduced bioactivity in enzyme inhibition assays, highlighting bromine’s role .

Q. How can conflicting data on the compound’s reactivity or bioactivity be resolved experimentally?

  • Resolution Strategies :

  • Controlled Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .
  • Isosteric Replacement : Synthesize analogues (e.g., replacing Br with Cl or CH₃) to test if observed effects are substituent-specific .
  • Computational Modeling : Use DFT calculations or molecular docking to predict electronic effects (e.g., bromine’s electron-withdrawing impact on aromatic rings) and validate with experimental data .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Experimental Design :

  • In Vitro Assays : Fluorescence polarization or SPR to measure binding affinity (Kd) to purified proteins .
  • Kinetic Studies : Monitor enzyme inhibition (IC₅₀) using spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays) .
  • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify intracellular accumulation in cell lines .
    • Data Interpretation : Cross-validate results with structural analogues to distinguish target-specific effects from nonspecific interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.